3-(3-Fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound characterized by the presence of a 1,2,4-oxadiazole ring substituted with a 3-fluorophenyl group. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features and biological activities. The fluorine atom in the 3-fluorophenyl group enhances the compound's stability and lipophilicity, making it a valuable candidate for various scientific investigations.
The synthesis of 3-(3-Fluorophenyl)-1,2,4-oxadiazole typically involves cyclization reactions. A common synthetic route includes the reaction of 3-fluorobenzohydrazide with carbon disulfide in the presence of potassium hydroxide, followed by cyclization with an oxidizing agent.
The molecular structure of 3-(3-Fluorophenyl)-1,2,4-oxadiazole features a five-membered ring containing two nitrogen atoms and three carbon atoms. The 3-fluorophenyl substituent is attached to one of the carbon atoms in the oxadiazole ring.
3-(3-Fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions:
The mechanism of action for compounds like 3-(3-Fluorophenyl)-1,2,4-oxadiazole often involves interactions with biological targets such as enzymes or receptors. The presence of the fluorine atom enhances binding affinity due to increased lipophilicity and electronic effects that stabilize interactions with target sites.
Research indicates that derivatives of oxadiazoles exhibit significant biological activity against various cancer cell lines and pathogens . For instance, some derivatives have shown effectiveness against drug-resistant leukemia cell lines with EC50 values ranging from 5.5 to 13.2 µM .
3-(3-Fluorophenyl)-1,2,4-oxadiazole has potential applications in several fields:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "furo[ab]diazole" [1] [2]. Despite this early discovery, significant pharmaceutical interest did not emerge until the 1960s, when the scaffold’s photochemical rearrangements and biological potential were systematically explored. A pivotal milestone occurred with the development of Oxolamine (Perebron®), introduced as a cough suppressant and representing the first therapeutic agent incorporating this heterocycle [1] [7]. This breakthrough demonstrated the pharmacodynamic viability of 1,2,4-oxadiazoles and catalyzed further research.
The late 20th century witnessed intensified investigations into the scaffold’s bioactivity, culminating in FDA-approved drugs such as Ataluren for Duchenne muscular dystrophy and Pleconaril for viral infections [2] [7]. Natural product discoveries further expanded the scaffold’s relevance; in 2011, phidianidines A and B—marine-derived 1,2,4-oxadiazole alkaloids—were isolated from Phidiana militaris, exhibiting cytotoxic and receptor-modulating activities [2] [3]. Contemporary drug discovery leverages the scaffold in kinase inhibitors and antibiotic adjuvants, reflecting its evolution from a synthetic curiosity to a privileged structure in medicinal chemistry.
Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Year | Discovery/Compound | Significance |
---|---|---|
1884 | Tiemann and Krüger synthesis | First reported 1,2,4-oxadiazole structure (furo[ab]diazole) |
1960s | Oxolamine (Perebron®) | First therapeutic agent (cough suppressant) |
2011 | Phidianidines A/B | Naturally occurring 1,2,4-oxadiazoles with cytotoxic activity |
2014 | Ataluren | FDA-approved for Duchenne muscular dystrophy |
The 1,2,4-oxadiazole ring is a five-membered heterocycle featuring oxygen (O1) and nitrogen (N2, N4) atoms at positions 1, 2, and 4, respectively. This arrangement creates an electron-deficient aromatic system due to the electronegativity of its heteroatoms and delocalized π-electrons. The ring’s dipole moment (∼3.5 D) and resonance characteristics enable unique molecular interactions, distinguishing it from isomeric oxadiazoles [1] [4]. Crucially, the asymmetric electron distribution renders the C5 position more electrophilic than C3, influencing regioselectivity in synthetic modifications [1] [3].
As a bioisostere, 1,2,4-oxadiazole effectively mimics ester and amide functionalities while resisting hydrolytic degradation. This property addresses a key limitation of carbonyl-containing drugs: metabolic instability. For example, in kinase inhibitors like compound X (EGFR/BRAFV600E inhibitor), the oxadiazole replaces labile amide bonds, enhancing metabolic stability without compromising target binding [8] [9]. The scaffold’s planar geometry and hydrogen-bond accepting capacity (N2, N4, O1) further facilitate interactions with diverse biological targets, from enzymes to G-protein-coupled receptors [1] [5].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Carboxylic Acid Derivatives
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Hydrolytic Stability | Low | High | Enhanced metabolic half-life |
Dipole Moment | ∼1.8–2.0 D | ∼3.5 D | Improved target binding affinity |
H-Bond Accepting Sites | 1–2 | 3 | Multipoint receptor interactions |
Aromatic Character | Non-aromatic | Aromatic | π-Stacking with protein residues |
The introduction of fluorinated aryl groups—particularly at the C3 position of 1,2,4-oxadiazoles—confers tailored physicochemical and biological properties. The 3-fluorophenyl substituent exemplifies this strategy, leveraging fluorine’s high electronegativity (Pauling scale: 3.98), compact size (van der Waals radius: 1.47 Å), and strong C-F bond energy (485 kJ/mol) to optimize drug-like behavior [3] [5]. Key enhancements include:
Comparative studies reveal positional fluorine effects: the meta-substitution in 3-(3-fluorophenyl) derivatives optimally balances electronic influence and steric tolerance. For instance, in antiproliferative hybrids (e.g., compound 9b), the 3-fluorophenyl analog showed superior EGFR inhibition (IC₅₀ = 0.11 µM) versus ortho- or para-substituted congeners [8] [10].
Table 3: Impact of Fluorine Position on 3-Aryl-1,2,4-oxadiazole Properties
Substituent | log P | σₚ (Hammett) | EGFR IC₅₀ (µM) | Cellular Uptake (Caco-2 Pₐₚₚ, ×10⁻⁶ cm/s) |
---|---|---|---|---|
Phenyl | 2.10 | 0.00 | 0.82 | 15.2 |
2-Fluorophenyl | 2.24 | 0.78 | 0.53 | 18.6 |
3-Fluorophenyl | 2.25 | 0.73 | 0.11 | 22.3 |
4-Fluorophenyl | 2.26 | 0.82 | 0.49 | 20.1 |
The strategic incorporation of 3-fluorophenyl into the 1,2,4-oxadiazole scaffold thus represents a sophisticated approach to refining drug efficacy through targeted physicochemical engineering. Ongoing research continues to explore fluorine’s synergy with this heterocycle in multitargeted therapies for oncology and infectious diseases [5] [8] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1